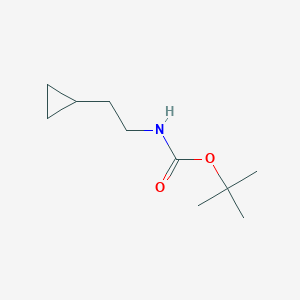
isopropyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (IMPC) is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a pyrazole derivative that has shown promising results in research related to its use in the synthesis of other compounds, as well as its potential use in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Coordination Polymers
"Synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands" by Cheng et al. (2017) discusses the preparation of ligands from ethyl 3-methyl-1H-pyrazole-4-carboxylate. These ligands are used with Zn(II) and Cd(II) ions to form chiral and achiral coordination polymers, demonstrating potential applications in materials science (Cheng et al., 2017).
Chemical Synthesis
"Synthesis and properties of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyrano-compounds" by Scrowston and Shaw (1976) shows the reaction of related compounds with hydrazine and phenylhydrazine, leading to the formation of pyrazolone and its derivatives. This highlights the compound's utility in creating new chemical entities (Scrowston & Shaw, 1976).
Spectral and Theoretical Investigations
Viveka et al. (2016) in their study "Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid" conducted detailed experimental and theoretical studies on a derivative of pyrazole-4-carboxylic acid. This work provides insights into the molecular structure and properties relevant to material science and molecular engineering (Viveka et al., 2016).
Catalysis and Regio-Selective Synthesis
"Indium bromide catalysed, ultrasound-assisted, regio-selective synthesis of ethyl-5-(trifluoromethyl)-1-(3-substituted-isoquinolin-1-yl)-1H-pyrazole-4-carboxylates" by Prabakaran et al. (2012) explores the use of indium bromide as a catalyst in the synthesis of pyrazole-4-carboxylates. This research has implications in pharmaceutical synthesis and green chemistry (Prabakaran et al., 2012).
Corrosion Inhibition
The study "Pyrazole Derivatives as Corrosion Inhibitors for Steel in Hydrochloric Acid" by Herrag et al. (2007) evaluates pyrazole derivatives as potential corrosion inhibitors for steel. This research has practical applications in industrial processes and material protection (Herrag et al., 2007).
Novel Synthesis Methods
"Microwave-Assisted Synthesis of Ethyl 1,3-Disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates" by Gu and Li (2013) discusses a microwave-assisted method for synthesizing a novel series of pyrazole-5-carboxylates. This technique offers advantages in efficiency and environmental sustainability (Gu & Li, 2013).
Propiedades
IUPAC Name |
propan-2-yl 1-ethyl-3-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-12-6-9(8(4)11-12)10(13)14-7(2)3/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJPUMSRBNPWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2469779.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2469782.png)


![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)





![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2469796.png)
![(1-ethyl-1H-pyrazol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2469797.png)
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2469799.png)
